molecular formula C18H25N5O4 B2566262 Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate CAS No. 927625-65-8

Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate

Cat. No. B2566262
CAS RN: 927625-65-8
M. Wt: 375.429
InChI Key: RTOUDRXIXGSLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds with structural similarities to Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate have been synthesized and tested for their antimicrobial activities. For example, Sharma et al. (2004) synthesized a range of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their effectiveness against various bacteria, demonstrating the potential for similar compounds to serve as antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Antioxidant and Cytotoxic Potential

Research on the antioxidant and cytotoxic potential of compounds extracted from natural sources, such as endophytic fungi, highlights the importance of such compounds in developing novel therapies. Danagoudar et al. (2018) isolated endophytic fungi from Tragia involucrata and demonstrated the significant antioxidant and cytotoxic activities of their extracts, suggesting the relevance of exploring similar properties in Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate (Danagoudar et al., 2018).

Synthesis and Biological Activity

Al-badrany et al. (2019) reported on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their evaluated antibacterial activity. This study demonstrates the synthetic versatility of imidazole derivatives and their potential biological applications, providing a context for the synthesis and application of Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate in similar research domains (Al-badrany, Mohammed, & Alasadi, 2019).

properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-5-7-8-9-21-16(25)14-15(20(4)18(21)26)19-17-22(11-13(24)27-6-2)12(3)10-23(14)17/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOUDRXIXGSLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3CC(=O)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615281

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